4-Amino-6-hydroxypyridine-2-carboxylic acid
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Overview
Description
4-Amino-6-hydroxypyridine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of an amino group at the 4-position, a hydroxyl group at the 6-position, and a carboxylic acid group at the 2-position of the pyridine ring
Mechanism of Action
Target of Action
It’s worth noting that pyridine derivatives, which this compound is a part of, have been found to exhibit potential complexing ability via n,o-chelation or n,o,o-chelation .
Mode of Action
It’s known that pyridine derivatives can exhibit enol-keto tautomerism , which could influence their interaction with targets.
Biochemical Pathways
Pyridine derivatives are known to be involved in a variety of biological processes, including the synthesis of nicotinamide adenine dinucleotide (nad+) and nicotinamide adenine dinucleotide phosphate (nadp+), which are crucial for cellular metabolism .
Result of Action
The compound’s potential to chelate metals and its involvement in crucial cellular processes suggest it could have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-hydroxypyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 2,6-dihydroxypyridine followed by reduction and subsequent amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-hydroxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of halogenating agents or other electrophiles in the presence of a base.
Major Products: The major products formed from these reactions include various substituted pyridines, hydroxylated derivatives, and amino-substituted compounds.
Scientific Research Applications
4-Amino-6-hydroxypyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Amino-3-hydroxypyridine: Similar in structure but with different positioning of functional groups.
4-Hydroxy-2-aminopyridine: Another isomer with hydroxyl and amino groups at different positions.
6-Amino-4-hydroxypyridine-2-carboxylic acid: A closely related compound with slight variations in functional group placement.
Uniqueness: 4-Amino-6-hydroxypyridine-2-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
4-amino-6-oxo-1H-pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-3-1-4(6(10)11)8-5(9)2-3/h1-2H,(H,10,11)(H3,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYVADJYRTXTBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393568-03-0 |
Source
|
Record name | 4-amino-6-hydroxypyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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